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CAS No.: 1956317-97-7
Cat. No.: B6339878
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The pyrrole ring is inherently electron-rich, making it highly susceptible to electrophilic attack
and oxidative degradation. When coupled with an unshielded primary ethylamine chain, the
free base of 2-(1H-Pyrrol-2-yl)ethanamine rapidly undergoes oxidative deamination and
subsequent polymerization upon exposure to atmospheric oxygen and light.

The Oxalate Advantage: To harness this compound for rigorous pharmacological screening, it
must be isolated as an oxalate salt (CAS: 1956317-97-7)[3]. The causality here is twofold:

o Protonation of the Amine: Oxalic acid protonates the primary amine, drastically reducing its
nucleophilicity and preventing inter-molecular condensation reactions.

o Crystal Lattice Stabilization: The dicarboxylic nature of oxalic acid facilitates a robust, highly
ordered hydrogen-bonded crystal lattice. This physically shields the sensitive pyrrole nucleus
from atmospheric oxygen, extending the shelf-life from mere days (as a free base oil) to
years (as a desiccated crystalline powder).

Table 1: Quantitative Physicochemical Summary
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Parameter Value | Description

Compound Name 2-(1H-Pyrrol-2-yl)ethanamine oxalate
CAS Number (Oxalate Salt) 1956317-97-7

CAS Number (Free Base) 40808-62-6

Molecular Formula (Salt) C8H12N204

Molecular Weight (Salt) 200.19 g/mol

SMILES (Free Base) NCCC1=CC=CN1

Appearance Off-white to pale brown crystalline powder

N 2-8°C, desiccated, under inert Argon/N2
Storage Conditions
atmosphere

Synthetic Methodology: A Self-Validating Protocol

Synthesizing 2-(1H-Pyrrol-2-yl)ethanamine requires precise control over reduction conditions to
prevent the cleavage of the sensitive pyrrole ring. The following protocol utilizes a Henry
(nitroaldol) reaction followed by a rigorous reduction, designed as a self-validating workflow.

Step 1: Condensation to 2-(2-Nitrovinyl)-1H-pyrrole

e Procedure: Combine pyrrole-2-carboxaldehyde (1.0 eq) and nitromethane (3.0 eq) in glacial
acetic acid. Add ammonium acetate (0.5 eq) and reflux at 95°C for 4 hours.

o Causality of Reagents: Ammonium acetate acts as a mild, dual-purpose catalyst. It provides
the necessary basicity to deprotonate nitromethane while its conjugate acid buffers the
system, preventing the acid-catalyzed polymerization of the pyrrole starting material.

» Self-Validation: The reaction is visually self-validating. The product, 2-(2-nitrovinyl)-1H-
pyrrole, precipitates as an intensely bright yellow/orange solid upon cooling and pouring into
crushed ice. Failure to observe this distinct chromophore indicates a failure in the
condensation step.

Step 2: Reduction to the Free Amine
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e Procedure: Suspend Lithium Aluminum Hydride (LiAIH4, 4.0 eq) in anhydrous
Tetrahydrofuran (THF) at 0°C under Argon. Slowly add a solution of the nitrovinyl pyrrole in
THF. Reflux for 6 hours, then quench via the Fieser method (n mL H20, n mL 15% NaOH, 3n
mL H20).

o Causality of Reagents: LiAIH4 is mandatory here; milder reducing agents (like NaBH4) will
only reduce the alkene, leaving the nitro group intact. Anhydrous conditions are critical to
prevent the premature, explosive hydrolysis of LiAIH4, which would drastically reduce the
yield.

» Self-Validation: The intensely yellow nitroalkene will transition to a completely colorless
solution as the conjugated pi-system is broken and the nitro group is fully reduced to the
amine. Persistence of a yellow tint indicates incomplete reduction.

Step 3: Oxalate Salt Formation

o Procedure: Extract the free base into diethyl ether, dry over anhydrous Na2S0O4, and
immediately add a saturated solution of anhydrous oxalic acid in diethyl ether.

o Causality of Reagents: Immediate precipitation is required. Leaving the free base in solution
exposes it to oxidation. The sudden shift in solubility upon salt formation forces the pure
product out of the organic phase, leaving organic impurities behind.

Pharmacological Relevance & Receptor Interaction

In drug discovery, 2-(1H-Pyrrol-2-yl)ethanamine is highly valued as a conformationally
restricted bioisostere. By swapping the imidazole ring of histamine or the indole ring of
serotonin with a pyrrole, researchers can probe the steric and electronic boundaries of receptor
binding pockets.

Notably, derivatives of this scaffold have been extensively utilized in the synthesis of sulfonyl-
containing arylalkylamines targeting human 5-HT6 serotonin receptors[2]. The 5-HT6 receptor
is deeply implicated in cognitive function, making these pyrrole-based ligands prime candidates
for Alzheimer's disease and schizophrenia research.
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Caption: Pharmacological workflow of pyrrole-2-ethanamine derivatives in receptor targeting.

Analytical Characterization & Quality Control

To ensure the integrity of the oxalate salt prior to biological assays, rigorous Quality Control
(QC) must be established.

HPLC Analysis: Use a reverse-phase C18 column. Critical Causality: The mobile phase must
be buffered (e.g., 0.1% Trifluoroacetic acid in Water/Acetonitrile). Without the acidic modifier,
the amine will interact with residual silanols on the silica stationary phase, resulting in severe
peak tailing and inaccurate purity integration.

1H-NMR (in D20): The oxalate salt is water-soluble. Expect distinct pyrrole aromatic protons
around 6 6.8 (m, 1H) and & 6.1 (m, 2H). The ethyl chain will present as two distinct triplets
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around 6 2.9 and & 3.2. The absence of a singlet at d ~10 (aldehyde) or vinylic doublets
confirms complete reduction from the starting materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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